molecular formula C21H16Cl2N2O5S B11484297 N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide

N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11484297
M. Wt: 479.3 g/mol
InChI Key: YJUVBDDCIAUMGR-UHFFFAOYSA-N
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Description

N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dichlorophenyl group, a nitro group, and a dibenzo[b,d]furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This can be achieved through a series of reactions including cyclization and sulfonation. The introduction of the nitro group is usually accomplished via nitration reactions, while the dichlorophenylpropyl group is introduced through alkylation reactions. The final step involves the sulfonamide formation, which is typically carried out under mild conditions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and sulfonamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate

Uniqueness

N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16Cl2N2O5S

Molecular Weight

479.3 g/mol

IUPAC Name

N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzofuran-2-sulfonamide

InChI

InChI=1S/C21H16Cl2N2O5S/c1-2-19(17-9-12(22)3-7-18(17)23)24-31(28,29)14-5-8-20-16(11-14)15-6-4-13(25(26)27)10-21(15)30-20/h3-11,19,24H,2H2,1H3

InChI Key

YJUVBDDCIAUMGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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